molecular formula C32H64O8Rh2 B1662050 Rhodium(II) Octanoate Dimer CAS No. 73482-96-9

Rhodium(II) Octanoate Dimer

Cat. No. B1662050
CAS RN: 73482-96-9
M. Wt: 782.7 g/mol
InChI Key: MKDJIADBNUOBJH-UHFFFAOYSA-N
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Description

Rhodium(II) Octanoate Dimer is a catalyst used in intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate .


Synthesis Analysis

The synthesis of Rhodium(II) Octanoate Dimer involves the use of octanoic acid and rhodium(II) acetate dimer as raw materials. The high-purity Rhodium Octanoate Dimer is prepared through a ligand exchange reaction in a special solvent under green production conditions . The yield of Rhodium Octanoate Dimer reaches 98% under the optimum condition of reaction temperature 120 ℃, reaction time 3 h, and molar ratio of octanoic acid to rhodium acetate dimer=4 .


Molecular Structure Analysis

The molecular formula of Rhodium(II) Octanoate Dimer is C32H60O8Rh2, and its molecular weight is 778.63 .


Chemical Reactions Analysis

Rhodium(II) Octanoate Dimer is used in intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate . It also plays a role in the synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines, and the synthesis of 2,3-Disubstituted NH Indoles via Rhodium(III)-Catalyzed C-H Activation of Arylnitrones and Coupling with Diazo Compounds .


Physical And Chemical Properties Analysis

Rhodium(II) Octanoate Dimer appears as a green to dark green powder or crystal . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid, and slightly soluble in alcohol .

Scientific Research Applications

Catalysis in Organic Synthesis

Rhodium(II) octanoate dimer has been utilized in various catalytic processes in organic synthesis. For instance, Behr et al. (2015) demonstrated its use in the hydroaminomethylation of cyclopentadiene, achieving a 77% yield of the monoamine species of cyclopentadiene with pyrrolidine (Behr, Levikov, & Nürenberg, 2015). Additionally, Davies et al. (1998) reported the asymmetric synthesis of 2,3-dihydrofurans using rhodium(II) octanoate dimer in the presence of vinyl ethers, resulting in high asymmetric induction (Davies, Ahmed, Calvo, Churchill, & Churchill, 1998).

Nanoparticle Synthesis

Rhodium(II) octanoate dimer has been employed in the synthesis of nanoparticles. Ayvalı, Zahmakiran, and Özkar (2011) demonstrated the preparation of Rhodium(0) nanoparticles using rhodium(II) octanoate, which exhibited significant catalytic activity in the dehydrogenation of ammonia-borane for chemical hydrogen storage (Ayvalı, Zahmakiran, & Özkar, 2011).

Analytical Chemistry

In analytical chemistry, Yi Bingzh (2013) introduced a new digestion method for the octanoate dimer catalyst, enhancing the accuracy and precision of determining rhodium content (Yi Bingzh, 2013).

Molecular Chemistry

Research by Bunn et al. (2000) focused on the thermodynamic and kinetic aspects of Rh(II)-Rh(II) bond homolysis in a [(salen)Rh(II)]2 derivative, providing insights into the reactivity of these compounds (Bunn, Ni, Wei, & Wayland, 2000).

Safety And Hazards

Rhodium(II) Octanoate Dimer may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Rhodium(II) Octanoate Dimer, due to its catalytic properties, has potential applications in various chemical reactions. Its future directions could be explored in the context of its role in the synthesis of complex organic compounds .

properties

IUPAC Name

octanoic acid;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDJIADBNUOBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(II) Octanoate Dimer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
N Selander, BT Worrell, VV Fokin - Angewandte Chemie, 2012 - Wiley Online Library
The ring expansion and rearrangement of diazo compounds, specifically rhodium carbenes (derived from the corresponding diazo species), is an efficient and operationally simple …
Number of citations: 138 onlinelibrary.wiley.com
S Chuprakov, BT Worrell, N Selander… - Journal of the …, 2014 - ACS Publications
Rhodium(II) azavinyl carbenes, conveniently generated from 1-sulfonyl-1,2,3-triazoles, undergo a facile, mild, and convergent formal 1,3-insertion into N–H and O–H bonds of primary …
Number of citations: 212 pubs.acs.org
T Ayvalı, M Zahmakıran, S Özkar - Dalton Transactions, 2011 - pubs.rsc.org
Rhodium(0) nanoparticles stabilized by tert-butylammonium octanoate were prepared reproducibly from the reduction of rhodium(II) octanoate with tert-butylamine-borane in toluene at …
Number of citations: 38 pubs.rsc.org
W Lin, AB Charette - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
A chiral rhodium catalyst, Rh 2 [4S‐(4′)‐FBNAZ] 4 , was synthesized and was shown to catalyze the intramolecular cyclopropanation of substituted allylic cyanodiazoacetates. Alkenes …
Number of citations: 72 onlinelibrary.wiley.com
A Behr, D Levikov, E Nürenberg - RSC advances, 2015 - pubs.rsc.org
A one-step rhodium catalyzed direct route from cyclopentadiene (Cpd) to saturated C6-amines is presented via hydroaminomethylation (HAM). The homogeneous catalyst of Rh(II) …
Number of citations: 13 pubs.rsc.org
D Özhava, S Özkar - Applied Catalysis B: Environmental, 2016 - Elsevier
Nanosilica stabilized rhodium(0) nanoparticles (Rh(0)/nanoSiO 2 ), in situ formed from the reduction of rhodium(II) octanoate impregnated on the surface of nanosilica, are active …
Number of citations: 74 www.sciencedirect.com
T Ayvalı - 2011 - open.metu.edu.tr
The production of transition metal(0) nanoparticles with controllable size and size distribution are of great importance in catalysis since their catalytic activity decreases as nanoparticles …
Number of citations: 1 open.metu.edu.tr
S Muthusamy, B Gnanaprakasam - Tetrahedron, 2005 - Elsevier
The tandem cyclization-cycloaddition reactions of α-diazo ketones in the presence of rhodium(II) acetate, rhodium(II) octanoate or copper(II) acetyl acetonate as catalyst were performed …
Number of citations: 24 www.sciencedirect.com
YY Chen, KL Chen, YC Tyan, CF Liang, PC Lin - Tetrahedron, 2015 - Elsevier
The selective synthesis of substituted 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans has developed through Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,…
Number of citations: 17 www.sciencedirect.com
L Meng, P Wu, J Fang, Y Xiao, X Xiao… - Journal of the …, 2019 - ACS Publications
Herein, we reported on a highly efficient glycosylation reaction comprising two chronological meticulously designed catalytic cycles: (1) rhodium-catalyzed formation of sulfonium ylide …
Number of citations: 36 pubs.acs.org

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